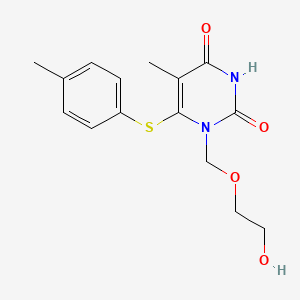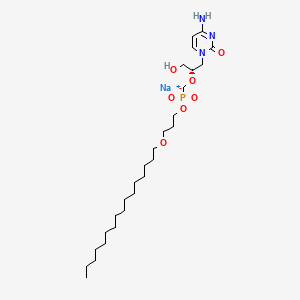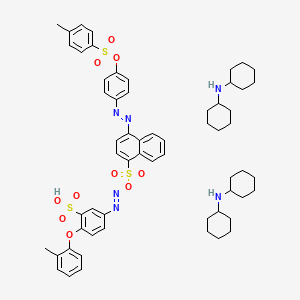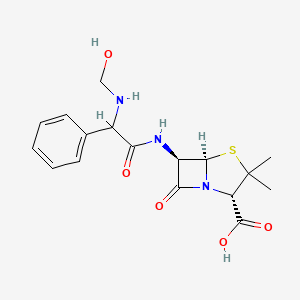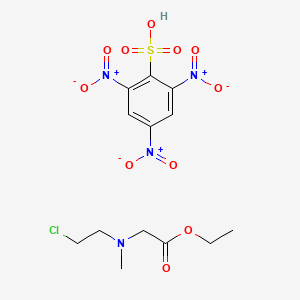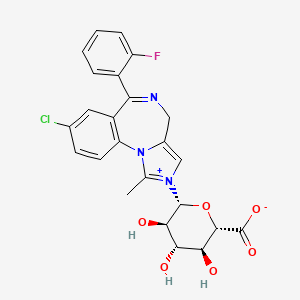
Midazolam N-glucoronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Midazolam N-glucuronide is a metabolite of midazolam, a short-acting benzodiazepine used primarily for its sedative, anxiolytic, and amnesic properties. Midazolam is extensively metabolized in the human body, and one of its significant metabolic pathways involves glucuronidation, where midazolam is conjugated with glucuronic acid to form midazolam N-glucuronide . This compound is primarily excreted in the urine and plays a crucial role in the pharmacokinetics of midazolam.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of midazolam N-glucuronide typically involves the incubation of midazolam with human liver microsomes or recombinant UGT (uridine 5’-diphospho-glucuronosyltransferase) enzymes. The reaction is carried out at physiological pH and temperature (37°C) to mimic in vivo conditions . The glucuronidation process is catalyzed by UGT1A4, which transfers the glucuronic acid moiety to the nitrogen atom of the imidazole ring of midazolam .
Industrial Production Methods
Industrial production of midazolam N-glucuronide involves large-scale biotransformation processes using human liver microsomes or recombinant UGT enzymes. The reaction mixture is typically incubated for several hours, and the product is isolated using solid-phase extraction techniques. The structure of the synthesized compound is confirmed using proton nuclear magnetic resonance (NMR) and mass spectrometry .
化学反应分析
Types of Reactions
Midazolam N-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of midazolam with glucuronic acid, facilitated by UGT enzymes . The compound can also undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety .
Common Reagents and Conditions
Reagents: Midazolam, uridine 5’-diphospho-glucuronic acid (UDPGA), UGT enzymes.
Conditions: Physiological pH (7.4), temperature (37°C), and incubation time (1-4 hours).
Major Products
The primary product of the glucuronidation reaction is midazolam N-glucuronide. Under hydrolytic conditions, the major products include midazolam and glucuronic acid .
科学研究应用
Midazolam N-glucuronide has several scientific research applications:
Pharmacokinetic Studies: It is used to study the metabolism and excretion of midazolam in humans.
Drug Interaction Studies: The compound is used to investigate the effects of other drugs on the metabolism of midazolam, particularly those that inhibit or induce UGT enzymes.
Toxicology: It helps in understanding the toxicological profile of midazolam and its metabolites.
Clinical Research: The compound is used in clinical studies to evaluate the safety and efficacy of midazolam in various therapeutic settings.
作用机制
Midazolam N-glucuronide exerts its effects primarily through its parent compound, midazolam. Midazolam acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor . This leads to sedative, anxiolytic, and amnesic effects. The glucuronidation of midazolam to form midazolam N-glucuronide facilitates its excretion and reduces its pharmacological activity .
相似化合物的比较
Similar Compounds
1’-Hydroxymidazolam: Another major metabolite of midazolam, formed through hydroxylation.
4-Hydroxymidazolam: A minor metabolite formed through hydroxylation.
Uniqueness
Midazolam N-glucuronide is unique in that it is formed through a phase II metabolic reaction (glucuronidation), whereas 1’-hydroxymidazolam and 4-hydroxymidazolam are formed through phase I reactions (hydroxylation). This difference in metabolic pathways affects the pharmacokinetics and excretion profiles of these metabolites .
属性
CAS 编号 |
1033824-50-8 |
|---|---|
分子式 |
C24H21ClFN3O6 |
分子量 |
501.9 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C24H21ClFN3O6/c1-11-28(23-21(32)19(30)20(31)22(35-23)24(33)34)10-13-9-27-18(14-4-2-3-5-16(14)26)15-8-12(25)6-7-17(15)29(11)13/h2-8,10,19-23,30-32H,9H2,1H3/t19-,20-,21+,22-,23+/m0/s1 |
InChI 键 |
ULVPQZCKSQYJQR-USWKJHDZSA-N |
手性 SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O |
规范 SMILES |
CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C5C(C(C(C(O5)C(=O)[O-])O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


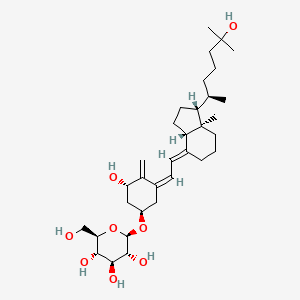
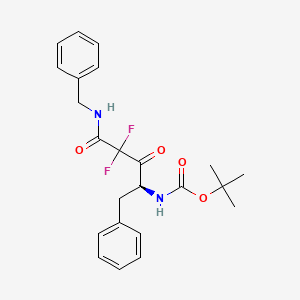
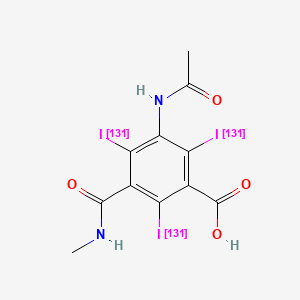
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
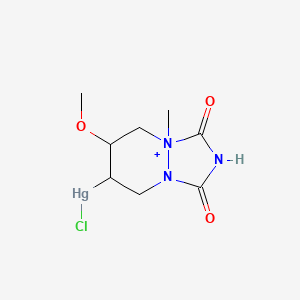
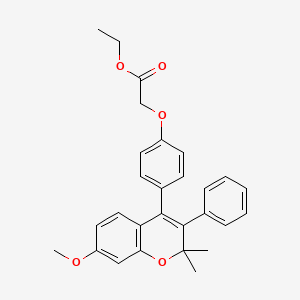
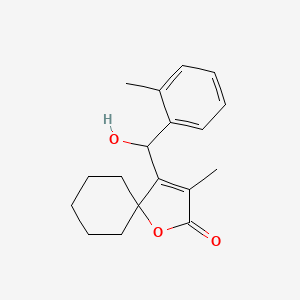
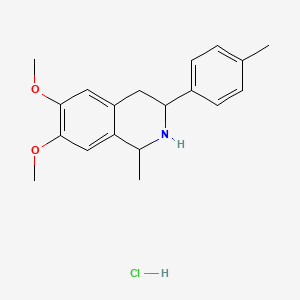
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
